molecular formula C19H14ClN3O6S B2457386 6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 5-chloro-2-nitrobenzoate CAS No. 877636-53-8

6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 5-chloro-2-nitrobenzoate

Cat. No.: B2457386
CAS No.: 877636-53-8
M. Wt: 447.85
InChI Key: YPZUCGMCTVQUDX-UHFFFAOYSA-N
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Description

6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 5-chloro-2-nitrobenzoate ( 877636-51-6) is a synthetic small molecule with a molecular formula of C17H10ClN3O6S and a molecular weight of 419.8 . This compound belongs to a class of chemicals featuring a 4H-pyran core structure ether-linked to a benzoate moiety, which is further functionalized with a pyrimidine-thio-methyl group . This specific molecular architecture makes it a compound of significant interest in chemical biology and discovery research. While the specific biological profile of this exact molecule is an area of ongoing investigation, its structural analogs have demonstrated potent activity as functional antagonists of G-protein coupled receptors (GPCRs), such as the apelin (APJ) receptor, which is a critical mediator of cardiovascular homeostasis . Furthermore, related compounds containing the pyrimidinylthio-methyl moiety have been extensively researched in the context of agrochemical innovation, particularly for their potential use as herbicide safeners to reduce phytotoxicity in crops like corn . Researchers can utilize this high-quality compound as a key intermediate for synthetic chemistry, a building block for the development of structure-activity relationships (SAR), or a candidate for high-throughput screening in novel target identification campaigns. The product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[6-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 5-chloro-2-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3O6S/c1-10-5-11(2)22-19(21-10)30-9-13-7-16(24)17(8-28-13)29-18(25)14-6-12(20)3-4-15(14)23(26)27/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPZUCGMCTVQUDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 5-chloro-2-nitrobenzoate is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural combination of pyrimidine, pyran, and benzoate moieties, which may contribute to its reactivity and interaction with biological systems. Understanding its biological activity is crucial for exploring its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C21H19ClN2O5SC_{21}H_{19}ClN_{2}O_{5}S, with a molecular weight of approximately 427.9 g/mol. The presence of a thioether linkage derived from the pyrimidine derivative enhances its chemical properties and potential reactivity in various environments.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Activity : Studies have shown that compounds with similar structures often possess antimicrobial properties. For instance, derivatives containing pyrimidine and pyran rings have been evaluated for their efficacy against various bacterial strains, demonstrating significant inhibitory effects on microbial growth.
  • Antioxidant Activity : The compound may also exhibit antioxidant properties, which are essential for protecting cells from oxidative stress. This activity can be evaluated through assays such as DPPH radical scavenging and reducing power tests .
  • Receptor Antagonism : A related compound, 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 4-nitrobenzoate (ML221), has been identified as a functional antagonist of the apelin receptor (APJ). This receptor plays a crucial role in cardiovascular homeostasis, suggesting that similar compounds might influence cardiovascular functions .

Structure-Activity Relationship (SAR)

The structure of this compound suggests various interactions with biological targets due to its unique arrangement of functional groups. The SAR studies indicate that modifications in the pyrimidine or benzoate moieties can significantly alter the biological activity of the compound.

Structural Feature Notable Activity
Pyrimidine ringAntimicrobial effects
Pyran coreAntioxidant properties
Benzoate moietyReceptor antagonism

Case Studies

  • Antimicrobial Testing : In a study evaluating the antimicrobial efficacy of similar compounds, derivatives were tested against Gram-positive and Gram-negative bacteria. Results indicated that certain modifications led to enhanced activity, suggesting that the thioether linkage might play a pivotal role in binding to bacterial targets .
  • Cardiovascular Research : The apelin/APJ system's role in cardiovascular health has been explored through various antagonists, including ML221. In vitro studies demonstrated that these compounds could effectively modulate receptor activity, leading to potential therapeutic applications for heart diseases .

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits several biological activities, which can be categorized into the following areas:

Antimicrobial Activity

The compound has shown promise as an antimicrobial agent. Similar derivatives have been reported to inhibit bacterial growth, suggesting potential applications in treating infections. For instance, studies on related compounds indicate activity against various pathogens, including Mycobacterium tuberculosis and other resistant strains.

Anticancer Properties

Compounds with structural similarities to 6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 5-chloro-2-nitrobenzoate have demonstrated anticancer properties. Mechanisms of action may involve:

  • Enzyme Inhibition : Targeting key enzymes involved in cancer metabolism.
  • Receptor Modulation : Altering receptor activity that influences tumor growth.
    Docking studies suggest that modifications in structure can enhance selectivity and potency against various cancer cell lines.

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. This property is crucial for developing new therapeutic agents targeting metabolic disorders or diseases characterized by enzyme dysregulation.

Case Studies

Several studies have explored the applications and efficacy of similar compounds:

Case Study 1: Antimicrobial Evaluation

A study evaluated various substituted pyrimidine derivatives against Mycobacterium tuberculosis, revealing promising results for certain compounds with similar structures to our target compound. The IC50 values ranged from 1.35 to 2.18 μM for potent analogs.

Case Study 2: Cytotoxicity Assessment

Cytotoxicity assays performed on human embryonic kidney cells (HEK293) indicated that several derivatives were non-toxic at concentrations effective against bacterial strains, suggesting a favorable safety profile for further development.

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesNotable Activities
6-(1,3-Diphenyl-1H-pyrazol-4-yl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidineContains a pyrazole ringAntitumor and antimicrobial
4-Oxo-4H-pyran derivativesSimilar pyran coreVarious biological activities
6-(Benzothiazolyl) derivativesContains benzothiazole moietyAntibacterial properties

Q & A

Basic: What are the recommended synthetic routes for this compound, and how do reaction conditions influence yield and purity?

Answer:
The synthesis typically involves multi-step reactions with careful control of substituent introduction. Key steps include:

  • Thioether formation : Reacting 4,6-dimethylpyrimidin-2-thiol with a methylene-bridged precursor (e.g., bromomethyl-pyranone) under anhydrous conditions (DMF, N-methylmorpholine) to form the thioether linkage .
  • Esterification : Coupling the pyran-thioether intermediate with 5-chloro-2-nitrobenzoyl chloride using a coupling agent like 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) achieves >90% purity. Yields range from 60–85%, depending on steric hindrance from the nitro and chloro groups .

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Answer:

  • 1H/13C NMR : Key for confirming regiochemistry. The pyrimidine methyl groups (δ 2.4–2.6 ppm) and pyran carbonyl (δ 170–175 ppm) are diagnostic .
  • IR Spectroscopy : Identifies ester C=O (1720–1740 cm⁻¹) and nitro group (1520–1560 cm⁻¹) .
  • HPLC-MS : Reversed-phase C18 columns (acetonitrile/water gradient) resolve impurities, with ESI-MS confirming [M+H]+ at m/z 506.3 .

Basic: How should researchers assess the biological activity of this compound in vitro?

Answer:

  • Enzyme inhibition assays : Target enzymes (e.g., kinases, hydrolases) using fluorogenic substrates. IC50 values are determined via dose-response curves (0.1–100 µM) .
  • Cellular assays : Evaluate cytotoxicity (MTT assay) and apoptosis (Annexin V staining) in cancer cell lines. The chloro-nitro benzoate moiety enhances membrane permeability .

Advanced: How do structural modifications (e.g., substituents on the pyrimidine or benzoate) influence bioactivity and stability?

Answer:
Comparative SAR studies with analogs reveal:

Modification Impact Source
Nitro → Fluoro Reduces cytotoxicity but improves solubility (logP decreases by 0.8)
Chloro → Methoxy Lowers enzyme inhibition (IC50 increases 3-fold) due to steric hindrance
Pyrimidine dimethyl → Trimethyl Enhances metabolic stability (t1/2 increases from 2.1 to 4.8 h in microsomes)

Advanced: What experimental strategies mitigate instability of the nitro group during long-term storage?

Answer:

  • Storage conditions : Argon atmosphere, −20°C in amber vials to prevent photodegradation .
  • Stabilizers : Add 0.1% BHT to ethanol stock solutions to inhibit radical-mediated decomposition .
  • Degradation analysis : Monitor via HPLC every 3 months; nitro group reduction to amine is the primary degradation pathway .

Advanced: How can researchers resolve contradictions in biological data across studies (e.g., conflicting IC50 values)?

Answer:

  • Standardize assays : Use identical cell lines (e.g., HepG2 vs. HEK293) and control for pH/temperature variations .
  • Validate target engagement : Employ SPR (surface plasmon resonance) to measure direct binding (KD) alongside activity assays .
  • Meta-analysis : Pool data from ≥3 independent studies; apply ANOVA to identify outliers due to solvent effects (e.g., DMSO >0.1% alters membrane permeability) .

Advanced: What computational methods predict the compound’s interaction with novel biological targets?

Answer:

  • Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., PDB entries). The pyrimidine-thioether moiety shows high affinity for ATP-binding pockets .
  • MD simulations : GROMACS simulations (100 ns) assess binding stability; RMSD <2 Å indicates stable interactions .
  • QSAR models : Train on datasets of pyrimidine derivatives to predict off-target effects (e.g., hERG channel binding) .

Advanced: How to design a stability-indicating HPLC method for forced degradation studies?

Answer:

  • Forced degradation : Expose to 0.1 M HCl (70°C, 24 h), 0.1 M NaOH (25°C, 6 h), and UV light (254 nm, 48 h) .
  • HPLC parameters :
    • Column: C18, 250 × 4.6 mm, 5 µm
    • Mobile phase: 0.1% TFA in water (A) and acetonitrile (B), gradient 30–70% B over 25 min
    • Detection: UV at 254 nm (nitro group) and 280 nm (pyran) .

Advanced: What crystallographic techniques elucidate the compound’s solid-state conformation?

Answer:

  • Single-crystal X-ray diffraction : Grow crystals via vapor diffusion (ethyl acetate/hexane). The pyran ring adopts a half-chair conformation, with the nitro group coplanar to the benzoate .
  • Hirshfeld analysis : Quantify intermolecular interactions; O···H (25%) and S···H (18%) contacts dominate .

Advanced: How does the compound’s logD and pKa affect its pharmacokinetic profile?

Answer:

  • logD (pH 7.4) : ~2.1 (calculated via MarvinSuite), driven by the nitro group’s hydrophobicity and pyran’s polarity .
  • pKa : Benzoate ester (pKa ~1.2) remains unionized in physiological conditions, enhancing BBB permeability .
  • PK studies : In rats, oral bioavailability is 22% due to first-pass metabolism (CYP3A4-mediated nitro reduction) .

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